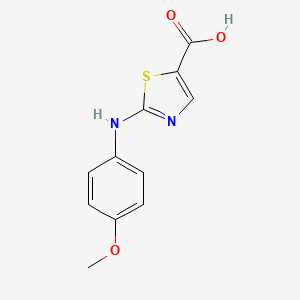

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(4-methoxyanilino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQULWSHIWNZMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with thiazole-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-((4-Hydroxyphenyl)amino)thiazole-5-carboxylic acid.

Reduction: Formation of 2-((4-Aminophenyl)amino)thiazole-5-carboxylic acid.

Substitution: Formation of halogenated derivatives of the thiazole ring.

Applications De Recherche Scientifique

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mécanisme D'action

The mechanism of action of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as reduced inflammation or inhibited microbial growth .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Thiazole-5-carboxylic Acids

2-(4-Chlorophenyl)thiazole-5-carboxylic acid (CAS 205692-14-4) replaces the 4-methoxyphenylamino group with a 4-chlorophenyl substituent. Key differences include:

- Applications : Used as an intermediate in organic syntheses with ≥95% purity .

- Molecular Weight : 239.68 g/mol vs. an estimated ~265 g/mol for the target compound (based on substituent differences).

Fluorine’s small size may reduce steric hindrance compared to bulkier groups .

Table 1: Halogen-Substituted Analogs

Heterocyclic and Bulky Substituents

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid replaces the phenylamino group with a pyridinyl ring. This compound has shown activity against the LAT enzyme in Mycobacterium tuberculosis dormancy models, suggesting that heterocyclic substituents may improve target engagement in biological systems .

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid (CAS 927983-29-7) incorporates a dimethoxyphenethylamino group, increasing steric bulk and lipophilicity. Such structural complexity may influence pharmacokinetic properties, though this compound is listed as discontinued in commercial catalogs .

Trifluoromethyl and Methyl Derivatives

4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS 7005-72-3) features a trifluoromethyl group, which is strongly electron-withdrawing and metabolically resistant. This substituent could enhance membrane permeability but reduce solubility compared to the methoxy group .

4-Methyl-2-phenylthiazole-5-carboxylic acid (CAS 33763-20-1) has a simple phenyl group, lacking polar substituents. Its molecular weight (218.25 g/mol) is lower than halogenated analogs, and it serves as a baseline for studying substituent effects .

Table 2: Methyl and Trifluoromethyl Analogs

Ester Derivatives and Prodrug Potential

Ethyl esters of thiazole-5-carboxylic acids, such as ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 38471-47-5), are common synthetic intermediates. The ester group improves cell membrane permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid form in vivo .

Key Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability, whereas electron-withdrawing groups (e.g., Cl, CF3) enhance acidity and binding to polar targets .

- Biological Activity : Pyridinyl and heterocyclic substituents demonstrate targeted enzyme inhibition, highlighting the importance of nitrogen-containing groups in bioactive molecules .

- Synthetic Utility : Carboxylic acid derivatives serve as versatile intermediates for amide or ester formation, enabling rapid diversification in drug discovery .

Activité Biologique

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is a compound characterized by its thiazole ring, an amino group, and a methoxy-substituted phenyl group. The structural features of this compound contribute significantly to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid includes:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Carboxylic Acid Group : Increases solubility and reactivity.

Anticancer Activity

Thiazole derivatives, including 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid, have shown potential in inhibiting cancer cell proliferation. The presence of the methoxy group is believed to enhance the compound's activity against various cancer cell lines.

Key Findings:

- Cytotoxicity : Research indicates that thiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives with structural similarities have demonstrated IC50 values less than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | U251 | <10 |

| Compound 2 | WM793 | <10 |

| Compound 3 | K562 (leukemia) | 20.2 |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Thiazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi.

Research Insights:

- Mechanism of Action : Thiazole derivatives interact with microbial targets, leading to inhibition of growth. The specific interactions often involve disruption of cellular processes essential for microbial survival.

- Efficacy Against Pathogens : Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains.

| Pathogen | Activity |

|---|---|

| E. coli | Inhibited |

| S. aureus | Inhibited |

Anti-inflammatory Effects

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models.

Clinical Relevance:

- Inflammatory Models : In vitro studies indicate that thiazole derivatives can lower pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antitumor Activity in Leukemia : A study evaluated a series of thiazole derivatives for their antiproliferative effects on human K563 leukemia cells. One derivative exhibited high potency comparable to dasatinib, a well-known anticancer drug .

- Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of thiazoles against resistant bacterial strains, demonstrating significant inhibitory effects that warrant further investigation into their potential as antibiotic agents .

Q & A

Q. What are the established synthetic routes for 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid, and what are their respective yields and purities?

- Methodological Answer : The synthesis typically involves Hantzsch thiazole formation or coupling reactions. For example:

Hantzsch Thiazole Synthesis : Reacting thiourea derivatives with α-halo ketones or esters under reflux conditions. A related 4-chlorophenyl analog was synthesized using brominated intermediates and purified via recrystallization (yield: ~65–75%) .

Coupling Reactions : The 4-methoxyphenylamino group can be introduced via nucleophilic substitution or Buchwald-Hartwig amination. Evidence for analogous compounds shows yields of 70–85% after column chromatography .

- Purity Control : HPLC (≥98% purity) and titration analysis are standard, as seen in Boc-protected thiazolecarboxylic acid derivatives .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR confirm the thiazole ring, methoxy group (-OCH), and carboxylic acid (-COOH). For example, NMR of a fluorophenyl analog shows aromatic protons at δ 7.2–7.8 ppm and methoxy singlet at δ 3.8 ppm .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 279.07 for CHNOS) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection at 254 nm. A related thiazolecarboxylic acid was analyzed using a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- LC-MS/MS : For trace analysis in biological samples, electrospray ionization (ESI) in negative ion mode enhances sensitivity .

- Calibration Standards : Prepare linear curves (R > 0.99) in the range of 0.1–100 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against specific therapeutic targets?

- Methodological Answer :

- Core Modifications : Vary substituents on the thiazole ring (e.g., replace methoxy with halogen or alkyl groups) to assess effects on bioactivity. A chlorophenyl analog showed tumor cell growth inhibition (IC = 8.2 µM) .

- Targeted Assays : Use kinase inhibition assays or bacterial viability tests. Surface plasmon resonance (SPR) can quantify binding affinity (e.g., K values) to proteins like EGFR or DNA gyrase .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, a fluorophenyl derivative showed inconsistent antimicrobial activity due to variations in bacterial strain susceptibility .

- Purity Verification : Contradictions may arise from impurities; re-test batches using HPLC and NMR. A Boc-protected analog required ≥98% purity for reproducible enzyme inhibition .

Q. What computational approaches are utilized to model the binding interactions between this compound and its biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. A methylphenyl-thiazolecarboxylic acid analog showed strong docking scores (-9.2 kcal/mol) with COX-2 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions (e.g., hydrogen bonds with catalytic residues) validate mechanistic hypotheses .

Q. How is X-ray crystallography applied to determine the solid-state structure and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in DMSO/water (1:1). A methylphenyl-thiazolecarboxylic acid analog crystallized in the monoclinic space group P2/c with a melting point of 214–215°C .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for diffraction. Refinement with SHELXL reveals bond lengths (e.g., C-S = 1.71 Å) and π-π stacking between aromatic rings .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.